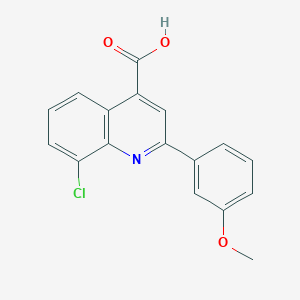
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It is a quinoline derivative, which are ubiquitous in natural products and bioactive compounds . Quinoline-4-carboxylic acid derivatives make up one of the most important series of quinoline derivatives, because they possess diverse medicinal properties and can be transformed into bioactive compounds .
Synthesis Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis
The molecular formula of this compound is C17H12ClNO3 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis
The molecular formula of this compound is C17H12ClNO3 . Further physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Material Development
The chemical compound 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid belongs to a broader class of compounds that have found applications in various synthetic and material development processes. For instance, quinoline derivatives are pivotal in the development of new materials with potential applications in pharmaceuticals, as evident in the practical and large-scale synthesis processes for pharmaceutically active compounds. These processes showcase the efficiency and scalability of synthesizing quinoline derivatives, which could be related to the synthesis of this compound (Bänziger et al., 2000).
Photophysical and Fluorescent Studies
Quinoline derivatives have been extensively studied for their photophysical and fluorescent properties, which are crucial for applications in sensing, imaging, and light-emitting devices. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores highlights the unique photophysical behaviors of quinoline derivatives. These compounds show significant potential in developing fluorescent materials and sensors, indicating a broader application range for this compound (Padalkar & Sekar, 2014).
Antimicrobial and Herbicidal Activities
Quinoline derivatives have been reported to possess antimicrobial and herbicidal activities, suggesting the potential use of this compound in developing new antimicrobial agents and herbicides. The synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its evaluation for herbicidal potential demonstrates the applicability of quinoline derivatives in agricultural chemistry. Such studies underscore the versatility of quinoline compounds in addressing various biological and environmental challenges (A. E., Oke O.T., & O. A., 2015).
Mechanism of Action
While the specific mechanism of action for 8-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to possess various biological activities, including antitumor, 5-HT 3 receptor antagonistic, antimalarial, antibacterial, antituberculosis, and antiviral activities .
Future Directions
Quinoline derivatives are ubiquitous in natural products and bioactive compounds, and possess various biological activities . Therefore, the development of efficient methods for the synthesis of these compounds, such as the Doebner hydrogen-transfer reaction, is of great interest . Future research may focus on the development of more efficient synthesis methods and the exploration of the diverse medicinal properties of these compounds .
Properties
IUPAC Name |
8-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-11-5-2-4-10(8-11)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJVNBQMOUPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)
![N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2680897.png)
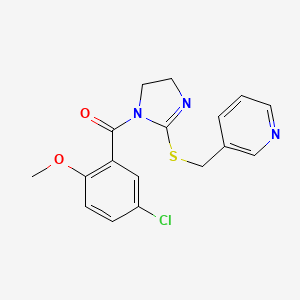
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione](/img/structure/B2680899.png)
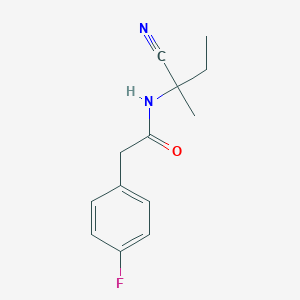
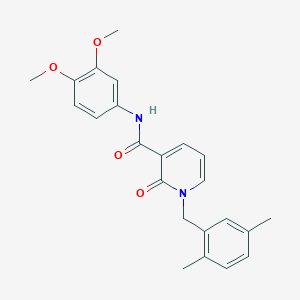
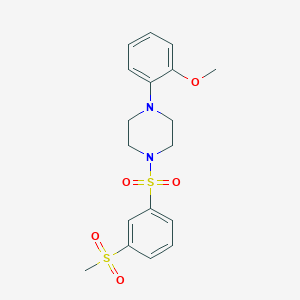
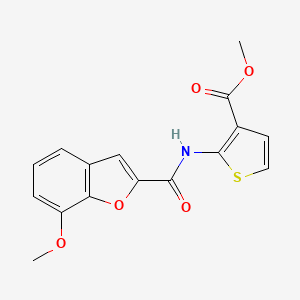
![(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid;hydrochloride](/img/structure/B2680908.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2680911.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/no-structure.png)
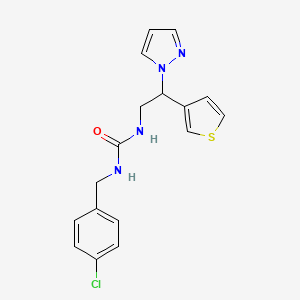

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2680918.png)
